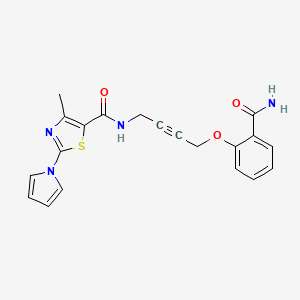
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide often involves multiple steps, starting from basic chemical reactions to more complex formations. For example, a study outlined the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides using solution-phase chemistry, indicating a stepwise approach that could be analogous to synthesizing our compound of interest (Donohue et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds like our subject can be determined through techniques such as single crystal X-ray diffraction. This method provides insights into the crystal system, space group, and unit cell parameters, helping to understand the 3D arrangement of molecules (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity and interaction of compounds with similar structures can be explored through various chemical reactions. For instance, the discovery of dual Src/Abl kinase inhibitors demonstrated the potential of thiazole-5-carboxamides in preclinical assays, revealing their reactivity and applications in medicinal chemistry (Lombardo et al., 2004).
Physical Properties Analysis
Investigating the physical properties, such as thermal stability and solvatochromism, of compounds with similar backbones provides essential data on their behavior under various conditions. For example, the study of novel pyrazole derivatives highlighted their thermal stability and the influence of molecular structure on physical properties (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophilic regions, can be assessed through computational and experimental methods. Research on 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles, for instance, explored the chemical reactivity and antileukemic activity, providing insights into the compound's chemical behavior (Anderson & Mach, 1987).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- Thiazole derivatives, such as those synthesized in the studies, have been extensively investigated for their antimicrobial properties. These compounds show significant activity against various bacterial strains, demonstrating their potential in the development of new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008; Landage et al., 2019).
- Thiazole-5-carboxamide derivatives specifically have been highlighted for their antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. This broad spectrum of activity indicates the potential versatility of compounds like N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in scientific research and drug development (Mhaske et al., 2011).
Synthetic Pathways and Characterization
- Studies have also focused on the synthesis routes of thiazole derivatives, providing insights into how structurally similar compounds to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can be synthesized and characterized. This includes discussions on reaction conditions, intermediate compounds, and the characterization of final products, adding depth to the understanding of thiazole chemistry (Shahinshavali et al., 2021; Talupur et al., 2021).
Biological Screening and Drug Development
- Thiazole derivatives have been extensively studied for their biological activities, leading to the identification of compounds with potent antibacterial, antifungal, and even anticancer activities. These studies provide a framework for the potential biological applications of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in drug discovery and development (Zykova et al., 2018).
Eigenschaften
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-17(28-20(23-14)24-11-5-6-12-24)19(26)22-10-4-7-13-27-16-9-3-2-8-15(16)18(21)25/h2-3,5-6,8-9,11-12H,10,13H2,1H3,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSWPFANNDYHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2482280.png)
![2-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2482281.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482283.png)
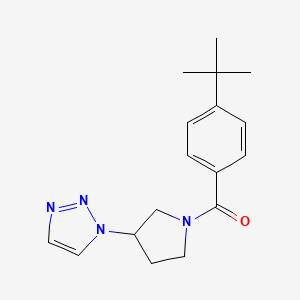
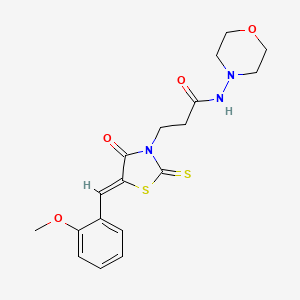
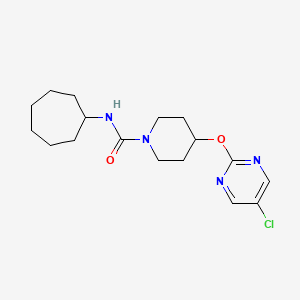
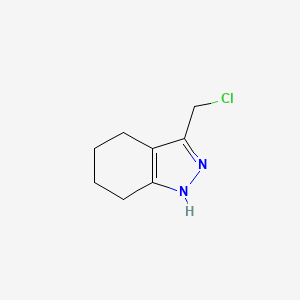
![2-[[2-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-4-pyrimidinyl]amino]ethanol](/img/structure/B2482293.png)
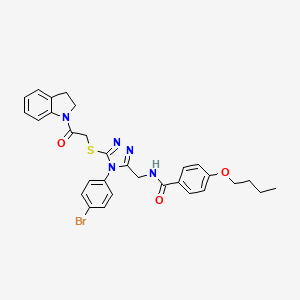
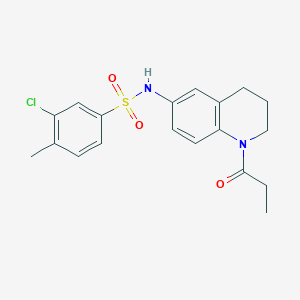
![Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2482298.png)
![ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482300.png)
![3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2482301.png)